3-Amino-4-methoxy-4'-(trifluoromethoxy)biphenyl
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Overview
Description
3-Amino-4-methoxy-4’-(trifluoromethoxy)biphenyl: is an organic compound characterized by the presence of an amino group, a methoxy group, and a trifluoromethoxy group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methoxy-4’-(trifluoromethoxy)biphenyl typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide and Boronic Acid: The starting materials, such as 4-methoxyphenylboronic acid and 4’-trifluoromethoxy-3-iodoaniline, are prepared.
Coupling Reaction: The aryl halide and boronic acid are reacted in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene) under reflux conditions.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production of 3-Amino-4-methoxy-4’-(trifluoromethoxy)biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino group.
Substitution: The methoxy and trifluoromethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and electrical conductivity.
Biology and Medicine:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It can be used as a probe in biological studies to investigate molecular interactions and pathways.
Industry:
Agrochemicals: The compound can be used in the synthesis of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological targets.
Polymers: It is used in the production of polymers with enhanced properties, such as increased durability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-Amino-4-methoxy-4’-(trifluoromethoxy)biphenyl involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets.
Comparison with Similar Compounds
- 3-Amino-4-methoxyphenylboronic acid
- 4-Amino-3-methoxyphenylboronic acid
- 3,5-Dibromo-4-amino-4’-(trifluoromethoxy)biphenyl
Comparison:
- Uniqueness: The presence of both methoxy and trifluoromethoxy groups in 3-Amino-4-methoxy-4’-(trifluoromethoxy)biphenyl provides a unique combination of electronic and steric effects, enhancing its reactivity and potential applications.
- Chemical Properties: Compared to similar compounds, 3-Amino-4-methoxy-4’-(trifluoromethoxy)biphenyl exhibits higher thermal stability and resistance to oxidative degradation.
- Applications: While similar compounds may have applications in specific fields, the unique structure of 3-Amino-4-methoxy-4’-(trifluoromethoxy)biphenyl allows for a broader range of applications in chemistry, biology, and industry.
Properties
IUPAC Name |
2-methoxy-5-[4-(trifluoromethoxy)phenyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c1-19-13-7-4-10(8-12(13)18)9-2-5-11(6-3-9)20-14(15,16)17/h2-8H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIRAVXTFGPNHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=C(C=C2)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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